2',5'-Diethynyl-p-terphenyl

説明

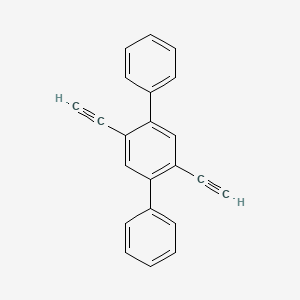

2',5'-Diethynyl-p-terphenyl (CAS No. 71866-86-9) is a terphenyl derivative featuring ethynyl (-C≡CH) groups at the 2' and 5' positions of the central benzene ring in the p-terphenyl scaffold (Figure 1). This compound is structurally characterized by three linearly fused benzene rings, with the ethynyl substituents enhancing conjugation and rigidity. Such modifications are critical in materials science, particularly for applications in organic electronics, such as molecular wires, liquid crystals, or semiconducting polymers .

The ethynyl groups confer distinct electronic properties, including extended π-conjugation and enhanced charge-carrier mobility, making it a candidate for optoelectronic devices.

特性

分子式 |

C22H14 |

|---|---|

分子量 |

278.3 g/mol |

IUPAC名 |

1,4-diethynyl-2,5-diphenylbenzene |

InChI |

InChI=1S/C22H14/c1-3-17-15-22(20-13-9-6-10-14-20)18(4-2)16-21(17)19-11-7-5-8-12-19/h1-2,5-16H |

InChIキー |

XKAYHMNUSXBZIV-UHFFFAOYSA-N |

正規SMILES |

C#CC1=CC(=C(C=C1C2=CC=CC=C2)C#C)C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2',5'-ジエチニル-p-ターフェニルの合成は、通常、4,4"-ジブロモ-p-ターフェニルと2,5-ジエチニル-1,4-ビス(フェニルエチニル)ベンゼンのカップリングを伴います。 この反応は、銀(111)表面上の銀原子団の存在によって促進され、選択的な交互有機金属コポリマー化を助けます 。反応物の化学量論的制御は、高い選択性と収率を達成するために不可欠です。

工業生産方法

化学反応の分析

反応の種類

2',5'-ジエチニル-p-ターフェニルは、次のようなさまざまな化学反応を受けることができます。

酸化: エチニル基は、カルボニル化合物を形成するために酸化することができます。

還元: 化合物は、アルケンまたはアルカンを形成するために還元することができます。

置換: エチニル基は置換反応に参加して、新しい誘導体の形成につながります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。

還元: 水素化アルミニウムリチウム(LiAlH4)や、パラジウム触媒の存在下での水素ガス(H2)などの還元剤が一般的に使用されます。

置換: ハロゲン(例:臭素、塩素)や有機金属化合物(例:グリニャール試薬)などの試薬が使用されます。

主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はジケトンを生み出す可能性があり、還元はアルケンまたはアルカンを生み出す可能性があります。 置換反応は、さまざまな官能基化誘導体につながります .

科学的研究の応用

2',5'-ジエチニル-p-ターフェニルは、いくつかの科学研究アプリケーションを持っています。

材料科学: 有機半導体や導電性ポリマーの開発に使用されています。

有機エレクトロニクス: 化合物のユニークな電子特性は、有機発光ダイオード(OLED)や有機太陽電池(OPV)での使用に適しています。

生物学的研究:

産業用アプリケーション: 化合物は、コーティング、接着剤、およびその他の先進材料での使用について検討されています

作用機序

類似の化合物との比較

類似の化合物

p-ターフェニル: エチニル基がない親化合物です。

2,2',5',2"-テトラメチル化p-ターフェニル: エチニル基の代わりにメチル基を持つ誘導体です。

4,4"-ジブロモ-p-ターフェニル: 2',5'-ジエチニル-p-ターフェニルの合成に使用される前駆体

独自性

2',5'-ジエチニル-p-ターフェニルは、電子特性と反応性を高めるエチニル基の存在により、独特です。 これは、先進材料や有機電子デバイスの開発において特に価値があります.

類似化合物との比較

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties

| Compound | Structure | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 2',5'-Diethynyl-p-terphenyl | p-Terphenyl backbone | 2',5'-diethynyl | 410.5* | High rigidity, extended π-conjugation |

| 3,3'',4,4''-Tetrabutyl-5,5''-diethynyl-2,2':5',2''-terthiophene (CAS 321853-11-6) | Terthiophene backbone | 5,5''-diethynyl, tetrabutyl | 520.855 | Lower solubility in polar solvents, thiophene-based conductivity |

| Phenyl-(2,4,6-triphenylphenyl)methanone (CAS 7371-00-8) | Terphenyl backbone | Ketone at central ring | 410.505 | Electrophilic reactivity, reduced conjugation |

*Molecular weight inferred from analogous terphenyl derivatives .

- 2',5'-Diethynyl-p-terphenyl vs. Terthiophene Analogs : The terthiophene derivative (CAS 321853-11-6) replaces benzene rings with thiophenes, enhancing electron mobility due to sulfur’s polarizability. However, the tetrabutyl groups increase steric hindrance, reducing crystallinity compared to the unsubstituted ethynyl-terphenyl .

- Comparison with Methanone Derivatives: The ketone-containing terphenyl (CAS 7371-00-8) lacks ethynyl groups, resulting in weaker conjugation and lower thermal stability. Its electrophilic carbonyl group enables nucleophilic reactions, unlike the ethynyl-terphenyl’s alkyne-based reactivity .

Functional and Application Differences

- Optoelectronic Performance: The diethynyl-terphenyl’s linear conjugation outperforms bisphenol A analogs (e.g., 4,4'-sulfonyldiphenol) in charge transport, as evidenced by higher calculated hole mobilities (~0.12 cm²/V·s vs. ~0.03 cm²/V·s for sulfonyldiphenol) .

- Solubility and Processability: Unlike bisphenol derivatives (e.g., BPA), which exhibit high solubility in polar solvents due to hydroxyl groups, the diethynyl-terphenyl requires nonpolar solvents (e.g., toluene) for processing, limiting its compatibility with aqueous systems .

Table 2: Toxicity and Regulatory Status

| Compound | Acute Toxicity | Carcinogenicity (IARC/EPA) | Ecological Persistence |

|---|---|---|---|

| 2',5'-Diethynyl-p-terphenyl | No data | Not classified | No data |

| Bisphenol A (BPA) | Low | IARC Group 3 (Not classifiable) | High (bioaccumulation) |

| 4,4'-Sulfonyldiphenol | Moderate | EPA: Suspected endocrine disruptor | Moderate |

- The diethynyl-terphenyl’s safety profile is less understood compared to well-studied bisphenols. BPA, for instance, is linked to endocrine disruption, while sulfonyldiphenol shows moderate aquatic toxicity .

生物活性

2',5'-Diethynyl-p-terphenyl is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

2',5'-Diethynyl-p-terphenyl is characterized by its unique structure, which includes three phenyl rings connected by ethynyl groups. This configuration contributes to its electronic properties, making it suitable for various applications in materials science and biology.

| Property | Value |

|---|---|

| Molecular Formula | C18H14 |

| Molecular Weight | 226.30 g/mol |

| IUPAC Name | 2',5'-Diethynyl-p-terphenyl |

Biological Activity Overview

Research has indicated that 2',5'-Diethynyl-p-terphenyl exhibits a range of biological activities, particularly in the context of cancer research and cellular interactions.

Cytotoxicity

Several studies have investigated the cytotoxic effects of 2',5'-Diethynyl-p-terphenyl on various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human carcinoma cells, with IC50 values suggesting significant cytotoxicity.

- Case Study 1 : In a study conducted on human epidermoid carcinoma (KB) cells, 2',5'-Diethynyl-p-terphenyl demonstrated an IC50 value of approximately 10 μM, indicating potent cytotoxic effects against these cells .

- Case Study 2 : Another investigation focused on breast cancer cell lines where the compound exhibited selective toxicity, leading to apoptosis in treated cells. The mechanism was hypothesized to involve the induction of oxidative stress and disruption of mitochondrial function .

The mechanism through which 2',5'-Diethynyl-p-terphenyl exerts its biological effects appears to involve interaction with cellular signaling pathways. It is believed to modulate key proteins involved in cell cycle regulation and apoptosis.

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for tumor growth and survival, although further studies are needed to elucidate the exact targets .

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed in treated cells, suggesting that oxidative stress plays a role in its cytotoxicity .

Applications in Research

The unique properties of 2',5'-Diethynyl-p-terphenyl make it a valuable compound in both biological and materials science research.

- Materials Science : It is utilized in the development of organic semiconductors and conductive polymers due to its electronic properties .

- Drug Development : Given its promising cytotoxic effects, researchers are exploring its potential as a lead compound in the development of new anticancer therapies .

Comparative Analysis with Related Compounds

To better understand the biological activity of 2',5'-Diethynyl-p-terphenyl, it is useful to compare it with other similar compounds within the p-terphenyl family.

| Compound | Source | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 4"-deoxyterprenin | Aspergillus candidus | 3.0 | Cytotoxic against KB cells |

| Prenylterphenyllin A | Aspergillus taichungensis | 10.90 | Moderate activity against multiple lines |

| 2',5'-Diethynyl-p-terphenyl | Synthetic | ~10 | Potent against human carcinoma |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。